8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0739011
InChI:
InChI=1S/C14H14ClN5O2/c1-18-10-11(19(2)14(22)20(3)12(10)21)17-13(18)16-9-6-4-5-8(15)7-9/h4-7H,1-3H3,(H,16,17)
SMILES:
CN1C2=C(N=C1NC3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C
Molecular Formula:
C14H14ClN5O2
Molecular Weight:
319.74 g/mol
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC0739011
Molecular Formula: C14H14ClN5O2
Molecular Weight: 319.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14ClN5O2 |
|---|---|
| Molecular Weight | 319.74 g/mol |
| IUPAC Name | 8-(3-chloroanilino)-1,3,7-trimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C14H14ClN5O2/c1-18-10-11(19(2)14(22)20(3)12(10)21)17-13(18)16-9-6-4-5-8(15)7-9/h4-7H,1-3H3,(H,16,17) |
| Standard InChI Key | CSBGCKMVQINTKH-UHFFFAOYSA-N |
| SMILES | CN1C2=C(N=C1NC3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C |
| Canonical SMILES | CN1C2=C(N=C1NC3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator